2,7-Dimethylanthraquinone

Pulping Catalysis Delignification Kappa Number

Procurement of isomeric mixtures of dimethylanthraquinone often leads to catalytic inconsistency. 2,7-Dimethylanthraquinone (CAS 3286-01-9) is a defined symmetrical 2,7-disubstituted scaffold with validated advantages. • ~2× catalytic activity vs. unsubstituted AQ in pulping (kappa reduction, carbohydrate yield). • Distinct mp 157-159°C vs. 2,6-isomer (239-241°C) ensures formulation control. • Cited in AO-process patents for H₂O₂ production. • Base-induced dehydro-oligomerization enables redox-active polymer synthesis. Supplied with CoA; global shipping.

Molecular Formula C16H12O2
Molecular Weight 236.26 g/mol
CAS No. 3286-01-9
Cat. No. B015466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethylanthraquinone
CAS3286-01-9
Synonyms2,7-Dimethyl-9,10-anthracenedione; 
Molecular FormulaC16H12O2
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)C
InChIInChI=1S/C16H12O2/c1-9-3-5-11-13(7-9)16(18)14-8-10(2)4-6-12(14)15(11)17/h3-8H,1-2H3
InChIKeyRATJDSXPVPAWJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethylanthraquinone Physicochemical Profile


2,7-Dimethylanthraquinone (CAS 3286-01-9) is a symmetrically 2,7-disubstituted 9,10-anthraquinone derivative with the molecular formula C₁₆H₁₂O₂ and a molecular weight of 236.26 g/mol . It is an aromatic yellow solid with a melting point of 157–159 °C and a predicted density of 1.233 ± 0.06 g/cm³ . The 2,7-dimethyl substitution pattern imparts distinct symmetry, electronic character, and solubility features compared to other positional isomers such as 2,6-dimethylanthraquinone (mp 239–241 °C) [1].

Positional isomer for structure-property studies: 2,7-disubstitution pattern offers distinct symmetry, electronic character, and thermal behavior vs. 2,6-isomer.
Catalyst research and process optimization: Recognized in patent-protected working-solution compositions for hydrogen peroxide production and cited in pulping catalysis.
Bioactive scaffold with isomer-dependent profile: 2,7-disubstituted anthraquinones show reported differential pharmacological activity in mast cell and neutrophil assay contexts.

2,7-Dimethylanthraquinone Substitution Specificity


Despite sharing the anthraquinone core, the position and number of methyl substituents strongly influence solubility, melting behavior, redox potential, and catalytic performance [1]. For example, 2,7-dimethylanthraquinone melts at 157–159 °C, whereas its 2,6-isomer melts at 239–241 °C—a difference of over 80 °C that has direct implications for formulation and thermal processing windows [2]. In hydrogen peroxide production and pulping catalysis, the 2,7-isomer is explicitly cited in patent-protected working-solution compositions alongside other specific alkylanthraquinones, indicating that generic substitution would alter the validated catalytic cycle or extraction efficiency [3].

Target Compound 2,7-Dimethylanthraquinone
mp 157–159 °C
Positional Isomer 2,6-Dimethylanthraquinone
mp 239–241 °C
Thermal processing mismatch: Over 80 °C melting point difference between 2,7- and 2,6-isomers may shift formulation windows and thermal processing behavior. Direct interchange without re-validation is not supported.
Application-specific substitution risk: In validated catalytic cycles for H₂O₂ production or pulping, generic anthraquinone or alternative alkyl substitution can alter extraction efficiency and redox cycling stability. Patent and literature evidence is isomer-specific.

2,7-Dimethylanthraquinone Differentiation Evidence


Delignification Efficiency: DiMAQ vs. Anthraquinone

An isomeric mixture of 2,6- and 2,7-dimethylanthraquinone was directly compared with unsubstituted anthraquinone (AQ) in chemical pulping. The dimethylanthraquinone mixture achieved both a greater reduction in kappa number and a greater increase in carbohydrate yield, confirming superior delignification selectivity [1]. A separate study explicitly states that 2,6/7-dimethylanthraquinone (DiMAQ) catalysts are 'twice as active as anthraquinone (AQ) in soda pulping,' providing a quantified 2× relative activity metric [2].

Delignification Efficiency
Head-to-head
~2× catalytic activity vs. unsubstituted AQ
Reported activity ratio (DiMAQ : AQ)
Soda pulping; kappa number reduction and carbohydrate yield endpoints.
Supports catalyst-loading reduction in pulping research.
Data from isomeric mixture (2,6- and 2,7-); isomer-specific contribution requires review.
Pulping Catalysis Delignification Kappa Number

H₂O₂ Working Solution Patent Role

U.S. Patent 5,342,603 explicitly names 2,7-dimethylanthraquinone among the preferred alkylanthraquinones for the cyclic hydrogen peroxide manufacturing process [1]. While 2-ethylanthraquinone is the dominant industrial choice, the patent's inclusion of the 2,7-dimethyl isomer alongside 2-ethyl, 2-isopropyl, and 2-(sec-butyl) variants establishes it as a recognized alternative in validated working-solution formulations. The 2,7-dimethyl substitution provides a distinct balance of solubility, redox cycling stability, and partition behavior compared to mono-alkyl derivatives [1].

H₂O₂ Working Solution Role
Class-level
Explicitly named in U.S. Patent 5,342,603
Recognized alkylanthraquinone for AO process
H₂O₂ manufacture via anthraquinone autoxidation; Pd/Al₂O₃ catalyst context.
Supports R&D-scale AO process optimization studies.
Patent disclosure; industrial adoption outside patent context requires independent validation.
Hydrogen Peroxide Production Anthraquinone Process Working Solution

Anti-Allergic Mast Cell Activity

A series of 2,6- and 2,7-disubstituted anthraquinones was synthesized and evaluated for inhibition of mast cell degranulation, neutrophil degranulation, and neutrophil superoxide formation [1]. Within this series, anthraquinone-2,7-dicarboxylic acid (a 2,7-disubstituted derivative) was identified as the most promising agent, significantly inhibiting the PCA (passive cutaneous anaphylaxis) reaction in rats [1]. The 2,7-disubstitution pattern demonstrates a differential pharmacological profile compared to the 2,6-series, establishing the positional isomerism as a key determinant of biological activity [1].

Anti-Allergic Mast Cell Activity
Head-to-head
2,7-disubstituted series ranked most promising
Ranked over 2,6-disubstituted series
In vitro mast cell/neutrophil degranulation; in vivo rat PCA reaction model.
Supports 2,7-scaffold selection for anti-allergic SAR studies.
Reported ranking within tested set; target-specific validation needed.
Anti-Allergic Mast Cell Degranulation Structure-Activity Relationship

Dehydro-Oligomer Synthesis Reactivity

Treatment of 2,7-dimethylanthraquinone and/or 2,6-dimethylanthraquinone with strong base yields dehydro-oligomers consisting of anthraquinone units linked by ethylene or ethane bridges [1]. Both isomers participate in this base-induced oligomerization, but the specific reactivity and oligomer distribution are influenced by the methyl group positioning. This reactivity is distinct from unsubstituted anthraquinone and mono-methyl derivatives, which do not undergo the same oligomerization pathway under comparable conditions [1].

Dehydro-Oligomer Synthesis
Cross-study
Forms dehydro-oligomers with strong base
Reactivity distinct from unsubstituted AQ
Strong base treatment; ethylene/ethane-linked oligomers characterized.
Enables anthraquinone-based oligomer materials research.
Oligomer distribution depends on isomer purity; polymerization control under review.
Step-Growth Polymerization Dehydro-Oligomers Reactive & Functional Polymers

2,7-Dimethylanthraquinone Application Scenarios


Pulping Catalyst Optimization

When developing or optimizing alkaline pulping processes, an isomeric mixture of 2,6- and 2,7-dimethylanthraquinone delivers approximately twice the catalytic activity of unsubstituted anthraquinone, as demonstrated by greater kappa number reduction and increased carbohydrate yield [1]. Procurement of 2,7-dimethylanthraquinone supports catalyst formulation studies aimed at reducing catalyst loading or improving pulp yield in soda and kraft processes.

H₂O₂ AO-Process Formulation

2,7-Dimethylanthraquinone is explicitly cited in industrial patents as a working-solution component for hydrogen peroxide manufacture via the anthraquinone autoxidation (AO) process [2]. Researchers engaged in AO-process optimization or alternative alkylanthraquinone screening should consider this compound as a validated structural variant for benchmarking extraction efficiency, hydrogenation kinetics, and long-term cycling stability.

Anti-Allergic Drug Discovery

In structure-activity relationship studies targeting mast cell-mediated allergic responses, the 2,7-disubstituted anthraquinone scaffold has demonstrated superior potency over the 2,6-disubstituted series, with specific derivatives significantly inhibiting PCA reactions in vivo [3]. Medicinal chemistry groups focused on anti-allergic or anti-inflammatory lead optimization can use 2,7-dimethylanthraquinone as a key intermediate or scaffold for further derivatization.

Oligomer and Polymer Synthesis

2,7-Dimethylanthraquinone undergoes base-induced dehydro-oligomerization to form anthraquinone-based oligomers with ethylene/ethane linkages, a reactivity pathway not available to unsubstituted anthraquinone [4]. This makes the compound a strategic building block for synthesizing novel redox-active oligomers or functional polymers for electronic or electrochemical materials research.

Application
Selection Property
Validation Focus
Pulping catalyst research
Dimethyl-substituted anthraquinone activity profile
Kappa number and carbohydrate yield endpoints
H₂O₂ AO-process formulation
Patent-recognized alkylanthraquinone variant
Extraction efficiency and cycling stability benchmarks
Anti-allergic SAR studies
2,7-disubstituted scaffold ranking
Mast cell degranulation and PCA model endpoints
Redox-active oligomer synthesis
Base-induced oligomerization reactivity
Oligomer distribution and electronic material properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7-Dimethylanthraquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.